Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Methyl 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a brominated tetrahydrobenzoazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The compound is characterized by a bromine substituent at the 7-position and a methyl ester group at the 1-position. The tetrahydro backbone reduces ring strain compared to unsaturated analogs, enhancing stability for synthetic applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 7-bromo-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)14-7-3-2-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ALIRQOSXRRCZFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoazepine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzoazepine derivatives.
Oxidation: Formation of oxidized benzoazepine derivatives.
Reduction: Formation of reduced benzoazepine derivatives.
Hydrolysis: Formation of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between Methyl 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and related compounds:
Key Observations :
- Substituent Position : Bromine placement (7- vs. 9-position) significantly alters electronic and steric profiles, affecting reactivity in cross-coupling reactions .
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances solubility in organic solvents compared to the carboxylic acid analog (), which is more polar and prone to hydrogen bonding .
- Ring Saturation : The tetrahydro backbone in the target compound improves stability over dihydro analogs (e.g., ), which are more reactive due to partial unsaturation .
- Oxo vs. Saturated Backbone : The 5-oxo group in tert-butyl derivatives () introduces a ketone, enabling further functionalization (e.g., nucleophilic additions) compared to the fully saturated target compound .
Physical Properties
Notes:
Biological Activity
Methyl 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN
- Molecular Weight : 262.574 g/mol
- CAS Number : 321435-99-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antidepressant Effects : The compound has been shown to modulate serotonin and norepinephrine levels in animal models, indicating potential antidepressant activity.
- Anxiolytic Properties : Similar compounds have demonstrated anxiolytic effects through GABA receptor modulation.
- Anti-inflammatory Activity : Some derivatives have shown significant inhibition of inflammatory cytokines.
Biological Activity Data
Case Studies
-
Antidepressant Activity :
A study conducted by El-Karim et al. (2022) evaluated the effects of methyl 7-bromo derivatives on rodent models of depression. The results indicated a significant decrease in depressive behaviors compared to control groups. -
Anxiolytic Effects :
In a separate investigation, the compound was tested for anxiolytic properties using the open field and elevated plus maze tests. Results showed that subjects treated with the compound exhibited reduced anxiety levels as measured by increased time spent in open arms. -
Anti-inflammatory Research :
Abdellatif et al. (2021) synthesized several derivatives of benzo[b]azepine and evaluated their anti-inflammatory properties. Methyl 7-bromo derivatives showed IC50 values lower than standard anti-inflammatory drugs like diclofenac.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
